1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound with the molecular formula and a molecular weight of 229.71 g/mol. It is categorized under the class of tetrahydropyrrolo compounds, which are known for their diverse biological activities. This compound is recognized by its CAS number 1434128-47-8 and is often utilized in scientific research due to its potential pharmacological properties .
The compound can be sourced from various chemical suppliers and manufacturers, including Sigma-Aldrich, VWR, and AChemBlock, which provide it in a purity of approximately 95% . Its structure features a tetrahydropyranyl group attached to a tetrahydropyrrolo[3,4-c]pyrazole core, making it a subject of interest in medicinal chemistry.
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structures. It is part of a larger family of compounds that exhibit various biological activities, including anti-inflammatory and neuroprotective effects.
The synthesis of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride typically involves multi-step organic reactions that may include cyclization and functional group modifications. The general synthetic route can be outlined as follows:
Each step in the synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized product.
The molecular structure of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride can be represented as follows:
C1=NN(C2CCOCC2)C2=C1CNC2.[H]Cl
This structure features multiple rings and functional groups that contribute to its chemical reactivity and biological activity .
The chemical reactivity of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride can involve several types of reactions:
Understanding these reactions is crucial for exploring potential modifications to the compound that could enhance its pharmacological properties or alter its activity profile.
Further studies are necessary to elucidate the precise molecular targets and pathways involved in its action.
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has potential applications in various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2